Structural Elucidation of (2-Nitroethyl)cyclobutane: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Structural Elucidation of (2-Nitroethyl)cyclobutane: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Executive Summary
(2-Nitroethyl)cyclobutane (CAS: 1036931-21-1) represents a highly valuable structural motif in medicinal chemistry. The nitroalkane moiety serves as a versatile synthetic intermediate (e.g., for Henry reactions or reduction to primary amines), while the cyclobutane ring enhances metabolic stability and modulates the lipophilicity of drug candidates. Because of the inherent flexibility of the side chain and the puckered dynamics of the ring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its structural characterization.
This whitepaper provides researchers and drug development professionals with an authoritative, in-depth framework for predicting, acquiring, and validating the 1 H and 13 C NMR chemical shifts of (2-nitroethyl)cyclobutane.
Molecular Anatomy & Conformational Dynamics
To accurately interpret the NMR spectra of (2-nitroethyl)cyclobutane, one must first understand the physical chemistry governing its microenvironments:
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The Nitro Group (-NO 2 ): As a powerful electron-withdrawing group (EWG), the nitro group exerts a strong inductive (-I) effect. It drastically pulls electron density away from the α and β carbons, leading to profound deshielding in both 1 H and 13 C NMR spectra[1].
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The Cyclobutane Ring: The four-membered ring is not planar; it exists in a "puckered" (butterfly) conformation to minimize torsional strain between eclipsed hydrogens. While this puckering undergoes rapid inversion at room temperature to yield a time-averaged symmetry, the presence of the 2-nitroethyl substituent breaks the global symmetry of the molecule, rendering the ring protons diastereotopic and resulting in complex multiplet splitting[2].
Fig 1: Logical flow of substituent effects on NMR chemical shifts for (2-nitroethyl)cyclobutane.
Predictive Empirical Framework: Spectral Analysis
1 H NMR Chemical Shifts
The 1 H NMR spectrum is defined by the stark contrast between the heavily deshielded ethyl side chain and the congested, strongly coupled multiplets of the strained ring. The extreme electronegativity of the nitro group shifts the adjacent methylene protons far downfield, serving as the primary diagnostic anchor for this molecule[3].
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale & Causality |
| C1 | -CH 2 -NO 2 | ~4.42 | Triplet ( J≈7 Hz) | 2H | Strong deshielding by the highly electronegative -NO 2 group via inductive pull. |
| C2 | -CH 2 - | ~2.05 | Multiplet | 2H | Positioned β to the -NO 2 group and α to the cyclobutane ring; experiences moderate deshielding. |
| C3 | -CH- (Ring) | ~2.25 | Multiplet | 1H | Methine proton, deshielded by the adjacent alkyl chain and inherent ring strain. |
| C4, C6 | -CH
2
| ~1.85 | Multiplet | 4H | Cyclobutane methylenes adjacent to the methine; diastereotopic nature causes complex splitting. |
| C5 | -CH
2
| ~1.75 | Multiplet | 2H | Distal cyclobutane protons, least affected by the nitroethyl substituent. |
13 C NMR Chemical Shifts
Carbon-13 NMR provides a highly predictable map of the molecular skeleton. Utilizing standard empirical additivity rules (such as those compiled in the [4]), we can calculate the precise resonances of the carbon framework. The α -effect of the nitro group adds approximately +60 ppm to the base alkane shift.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Assignment Rationale & Causality |
| C1 | -CH 2 -NO 2 | ~75.1 | Direct α -effect of the nitro group (+60 ppm from base alkane). |
| C3 | -CH- (Ring) | ~35.5 | Methine carbon of cyclobutane, shifted downfield by alkyl substitution. |
| C2 | -CH 2 - | ~34.1 | β -effect of the nitro group combined with the α -effect of the cyclobutane ring. |
| C4, C6 | -CH
2
| ~28.6 | α -carbons within the cyclobutane ring relative to the substitution point. |
| C5 | -CH
2
| ~18.5 | γ -carbon within the cyclobutane ring, exhibiting a characteristic upfield shift. |
The Self-Validating Experimental Protocol
A robust structural elucidation cannot rely solely on 1D predictive models. To ensure absolute scientific integrity, the experimental workflow must be designed as a self-validating system , where 1D assignments are rigorously corroborated by 2D correlation spectroscopy.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3 ).
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Causality: CDCl 3 is selected because it lacks exchangeable protons, provides a transparent window for the aliphatic region, and its residual solvent peaks (7.26 ppm for 1 H, 77.16 ppm for 13 C) serve as highly accurate internal references[5].
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1D 1 H NMR Acquisition: Acquire data at 400 MHz (or higher) using a standard 30° pulse program (zg30). Apply a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2-second delay ensures complete longitudinal relaxation ( T1 ) of all aliphatic protons, guaranteeing that the integration values (2:2:1:4:2) are strictly quantitative.
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1D 13 C{ 1 H} NMR Acquisition: Utilize a power-gated decoupling sequence (zgpg30) with a D1 of 2–3 seconds.
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Causality: The carbon adjacent to the nitro group (C1) may exhibit an altered T1 relaxation time. Sufficient delay ensures this critical peak is not artificially suppressed in the final spectrum.
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2D Correlation (The Validation Engine):
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COSY ( 1 H- 1 H Correlation Spectroscopy): Use this to map the contiguous spin system. You must observe cross-peaks linking the strongly deshielded nitro-adjacent protons (H1, ~4.42 ppm) to the chain methylenes (H2, ~2.05 ppm), and subsequently into the ring methine (H3, ~2.25 ppm).
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HSQC ( 1 H- 13 C Heteronuclear Single Quantum Coherence): This experiment links each proton multiplet to its directly attached carbon. It is critical for differentiating the overlapping ring methine (C3) from the ring methylenes (C4-C6).
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HMBC ( 1 H- 13 C Heteronuclear Multiple Bond Correlation): Verify the intact molecular connectivity by observing a 3-bond correlation from the H1 protons to the C3 ring carbon. This proves the side chain is covalently bound to the cyclobutane ring.
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Fig 2: Self-validating NMR acquisition and 2D correlation workflow.
References
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. "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes." Benchchem Guide.[2]
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. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Hans Reich Collection, ACS Division of Organic Chemistry.[4]
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. "An efficient way to synthesis N-(β-nitroalkyl) amides through Ritter reaction." RSC Advances.[1]
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. "1-fluoro-3-(2-nitroethyl)benzene 1017074-02-0 wiki." Guidechem Chemical Database.[3]
